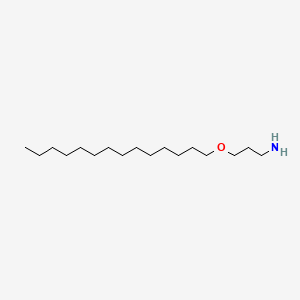

3-(Tetradecyloxy)propylamine

Description

Properties

IUPAC Name |

3-tetradecoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFDDGOEJJEZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064752 | |

| Record name | 1-Propanamine, 3-(tetradecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7617-82-5 | |

| Record name | 3-(Tetradecyloxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7617-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(tetradecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007617825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(tetradecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(tetradecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tetradecyloxy)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Tetradecyloxy)-1-propanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBU69CCN6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Tetradecyloxy)propylamine (CAS 7617-82-5) for Advanced Research and Drug Development

Introduction: Unveiling a Key Amphiphile for Advanced Formulations

3-(Tetradecyloxy)propylamine is a long-chain aliphatic primary amine that is gaining interest within the scientific community, particularly in the fields of materials science and drug delivery. Its unique amphiphilic structure, characterized by a long hydrophobic tetradecyl ether tail and a hydrophilic primary amine headgroup, imparts surfactant-like properties. This makes it a compelling candidate for the formation of self-assembled structures, such as micelles and vesicles, and a potentially crucial component in advanced drug delivery systems like lipid nanoparticles (LNPs).

This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis and analysis, and a forward-looking perspective on its application in the formulation of lipid-based nanocarriers for therapeutic delivery.

Physicochemical Properties: A Foundation for Formulation

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational models.

| Property | Value | Source / Basis |

| CAS Number | 7617-82-5 | [1][2] |

| Molecular Formula | C₁₇H₃₇NO | [1] |

| Molecular Weight | 271.49 g/mol | [2] |

| Appearance | Viscous liquid to waxy solid at room temperature (Predicted) | Based on 3-(Dodecyloxy)propylamine[3][4] |

| Melting Point | ~15-20 °C (Estimated) | Extrapolated from 3-(Dodecyloxy)propylamine (13 °C)[4] |

| Boiling Point | >320 °C at 760 mmHg (Estimated) | Extrapolated from 3-(Dodecyloxy)propylamine (315 °C)[4] |

| Density | ~0.85 g/cm³ (Predicted) | Based on 3-(Dodecyloxy)propylamine (0.845 g/cm³)[4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate) | Based on amphiphilic nature and data for analogs[3] |

| XLogP3-AA | 6.2 | Computed by PubChem[1] |

| Topological Polar Surface Area | 35.3 Ų | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[1] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through a two-step process involving a cyanoethylation of 1-tetradecanol followed by catalytic hydrogenation. This method is adaptable for laboratory-scale synthesis and offers a high yield of the desired product.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-(Tetradecyloxy)propionitrile

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1-tetradecanol (1 mole equivalent).

-

Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide (0.05 mole equivalent).

-

Heating: Heat the mixture to 50-60°C with stirring until the base is dissolved and a homogeneous solution is formed.

-

Acrylonitrile Addition: Slowly add acrylonitrile (1.1 mole equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 70°C.

-

Reaction: After the addition is complete, continue stirring the mixture at 60-70°C for 3-4 hours, monitoring the reaction progress by TLC or GC.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., 1M HCl). The product, 3-(tetradecyloxy)propionitrile, can be purified by vacuum distillation.

Step 2: Hydrogenation to this compound

-

Reactor Charging: In a high-pressure hydrogenation reactor, add 3-(tetradecyloxy)propionitrile (1 mole equivalent), a suitable solvent such as ethanol or methanol containing ammonia (to suppress secondary amine formation), and a Raney Nickel catalyst (5-10% by weight of the nitrile).

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 30-50 bar.

-

Reaction: Heat the mixture to 100-120°C with vigorous stirring. The reaction is typically complete within 4-8 hours. Monitor the hydrogen uptake to determine the reaction endpoint.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation to yield a colorless to pale yellow liquid or waxy solid.

An alternative, though potentially lower-yielding for this specific structure, is the Williamson ether synthesis , where 3-amino-1-propanol is first deprotonated with a strong base like sodium hydride, followed by reaction with a 1-halotetradecane (e.g., 1-bromotetradecane)[5][6][7][8].

Spectral and Analytical Characterization

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | t | 2H | -O-CH₂ -CH₂-CH₂-NH₂ |

| ~3.40 | t | 2H | -CH₂-O -CH₂- |

| ~2.75 | t | 2H | -CH₂-CH₂ -NH₂ |

| ~1.75 | p | 2H | -O-CH₂-CH₂ -CH₂-NH₂ |

| ~1.55 | m | 2H | -O-CH₂-CH₂ -(CH₂)₁₁-CH₃ |

| ~1.25 | br s | 22H | -(CH₂)₁₁- |

| ~0.88 | t | 3H | -CH₃ |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~71.5 | -O-C H₂-CH₂-CH₂-NH₂ |

| ~70.0 | -CH₂-O -CH₂- |

| ~40.5 | -C H₂-NH₂ |

| ~32.0 | -CH₂-C H₂-CH₂-NH₂ |

| ~29.7 | -(C H₂)₁₁- (multiple peaks) |

| ~29.4 | -O-CH₂-C H₂- |

| ~26.2 | -O-CH₂-CH₂-C H₂- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, Broad | N-H stretch (primary amine, two bands)[9][10][11][12][13] |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

| 1590-1650 | Medium | N-H bend (scissoring)[11] |

| 1465 | Medium | C-H bend (methylene) |

| ~1120 | Strong | C-O-C stretch (ether) |

Analytical Methods for Quantification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the primary amine, derivatization is recommended to improve chromatographic peak shape and thermal stability.

Protocol: GC-MS Analysis with TFAA Derivatization

-

Sample Preparation: Prepare a standard solution of this compound in a suitable anhydrous solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Derivatization: In a GC vial, mix 100 µL of the sample solution with 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 20 minutes[14][15][16].

-

GC-MS Conditions:

-

Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Injector: Split/splitless injector at 280°C.

-

Oven Program: Start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

-

-

Data Analysis: The derivatized product will have a molecular weight of 367.5 g/mol . Look for the molecular ion peak and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

Direct analysis of this non-chromophoric amine by UV-Vis detection is not feasible. Therefore, an Evaporative Light Scattering Detector (ELSD) is a suitable alternative.

Protocol: HPLC-ELSD Analysis

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-5 mg/mL.

-

HPLC Conditions:

-

Column: A mixed-mode or HILIC column can be effective for retaining the polar amine. A C18 column can also be used with an ion-pairing agent in the mobile phase, but this may not be compatible with all detectors.

-

Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detector: ELSD with nebulizer and evaporator temperatures optimized for the mobile phase composition (e.g., Nebulizer: 40°C, Evaporator: 60°C, Gas flow: 1.5 SLM)[9][17][18][19][20].

-

-

Data Analysis: The ELSD will provide a response proportional to the mass of the analyte. Quantification can be performed using an external standard calibration curve.

Application in Drug Delivery: A Cationic Lipid for Lipid Nanoparticle Formulation

The amphiphilic nature of this compound, with its protonatable primary amine, makes it an excellent candidate for use as a cationic lipid in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA and siRNA[21][22][23][24][25]. At an acidic pH during formulation, the amine group becomes protonated, facilitating electrostatic interactions with the negatively charged phosphate backbone of the nucleic acid, leading to efficient encapsulation. At physiological pH, the lipid is less charged, contributing to a more stable and less toxic nanoparticle in circulation.

Representative Protocol: Formulation of mRNA-Loaded LNPs

This protocol describes a general method for formulating LNPs using a microfluidic mixing device. The lipid ratios are representative and should be optimized for the specific application.

-

Preparation of Solutions:

-

Lipid Stock Solution: Prepare a stock solution of the lipid mixture in ethanol. A representative molar ratio could be: 50% this compound, 10% DSPC (distearoylphosphatidylcholine), 38.5% Cholesterol, and 1.5% PEG-lipid. The total lipid concentration should be in the range of 10-25 mM.

-

mRNA Solution: Dissolve the mRNA payload in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) at a suitable concentration (e.g., 0.1-0.5 mg/mL).

-

-

Microfluidic Mixing:

-

Set up a microfluidic mixing system (e.g., a NanoAssemblr® or similar device) with two syringe pumps.

-

Load one syringe with the lipid stock solution and the other with the mRNA solution.

-

Set the flow rate ratio to 3:1 (aqueous:ethanolic). The total flow rate will determine the size of the resulting nanoparticles (typically 10-20 mL/min).

-

Initiate the pumps to rapidly mix the two streams in the microfluidic cartridge, leading to the self-assembly of LNPs.

-

-

Purification and Buffer Exchange:

-

Immediately after formation, dialyze the LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) for at least 12 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and raise the pH. Tangential flow filtration (TFF) can also be used for larger scale preparations.

-

-

Concentration and Sterilization:

-

If necessary, concentrate the purified LNP suspension using a centrifugal filter device.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

-

Characterization:

-

Characterize the resulting LNPs for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), zeta potential, and encapsulation efficiency (e.g., using a RiboGreen® assay).

-

Safety and Handling

While a specific safety data sheet for this compound is not widely available, based on similar long-chain amines, it should be handled with care. It is predicted to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound presents itself as a valuable and versatile chemical for researchers and drug development professionals. Its amphiphilic properties, combined with a protonatable amine group, make it a promising candidate for a range of applications, most notably as a cationic lipid in the formulation of lipid nanoparticles for nucleic acid delivery. The synthesis and analytical methods outlined in this guide provide a solid foundation for its use in advanced research and development. As the demand for novel drug delivery systems continues to grow, the exploration of such unique lipid structures will undoubtedly play a crucial role in the future of medicine.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (URL not provided)

- A cationic lipid with advanced membrane fusion performance for pDNA and mRNA delivery - Journal of Materials Chemistry B (RSC Publishing). (URL not provided)

- Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry - Hochschule Bonn-Rhein-Sieg. (URL not provided)

- A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. (2025). International Journal of Pharmaceutics, 682, 125941.

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

1-Propanamine, 3-(tetradecyloxy)-. PubChem. Retrieved from [Link]

-

ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19). Retrieved from [Link]

- Lipid Nanoparticles (LNP) for mRNA Drug Delivery - Technology Networks. (URL not provided)

-

Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved from [Link]

- A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. (2025). International Journal of Pharmaceutics, 682, 125941.

-

Williamson ether synthesis - Wikipedia. Retrieved from [Link]

-

A lipid nanoparticle platform for mRNA delivery through repurposing of cationic amphiphilic drugs - Johns Hopkins University. (2022, October 15). Retrieved from [Link]

-

15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

-

3-(Tridecyloxy)-1-propanamine. PubChem. Retrieved from [Link]

- Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem. (URL not provided)

-

N-(3-(tetradecyloxy)propyl)-1,3-propanediamine - PubChemLite. Retrieved from [Link]

-

13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0251046) - NP-MRD. Retrieved from [Link]

- 3-(Triethoxysilyl)propylamine for synthesis 919-30-2. (URL not provided)

-

3-(Decyloxy)propan-1-amine. PubChem. Retrieved from [Link]

-

3-[2-(Dodecyloxy)ethoxy]propylamine. PubChem. Retrieved from [Link]

- The Derivatization and Analysis of Amino Acids by GC-MS. (URL not provided)

-

3-dodecyloxy propylamine - ChemBK. (2024, April 9). Retrieved from [Link]

- Analysis of foods using HPLC with evaporative light sc

- Experimental and MD simulation of 3-dodecyloxypropanamine and 3-tetradecyloxypropylamine adsorbed onto quartz (1 0 1) surface. (2025, August 6). Request PDF.

-

6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]

-

infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Propylamine - the NIST WebBook. Retrieved from [Link]

-

ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column. (2025, January 17). SIELC Technologies. Retrieved from [Link]

-

1-Propanamine, 3-(tetradecyloxy)- - Substance Details - SRS | US EPA. (2023, November 1). Retrieved from [Link]

- Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. (URL not provided)

- 3-(TRIDECYLOXY)PROPYLAMINE - gsrs. (URL not provided)

- 3-DODECYLOXYPROPYLAMINE AldrichCPR - Sigma-Aldrich. (URL not provided)

- Fast Analysis of Light Stabilizers by HPLC with ELSD - Ingenieria Analitica Sl. (URL not provided)

-

13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

- Analysis of sucrose esters with long acyl chain by coupling of HPLC-ELSD with ESI-MS system. (2025, August 7).

-

N-(3-(Dodecyloxy)propyl)1,3-propanediamine. PubChem. Retrieved from [Link]

- (PDF)

- (I) FTIR spectra of (a) pure dodecylamine (DDA), (b) citric acid...

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2023, August 16). Retrieved from [Link]

Sources

- 1. 1-Propanamine, 3-(tetradecyloxy)- | C17H37NO | CID 82089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. CAS 7617-74-5: 3-(Dodecyloxy)propylamine | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]

- 10. 3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. h-brs.de [h-brs.de]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 17. lcms.cz [lcms.cz]

- 18. ELSD HPLC Method for Analysis of Dimethylethanolamine (DMAE or DMEA) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 19. ingenieria-analitica.com [ingenieria-analitica.com]

- 20. researchgate.net [researchgate.net]

- 21. A cationic lipid with advanced membrane fusion performance for pDNA and mRNA delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 22. ozbiosciences.com [ozbiosciences.com]

- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 24. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to the Safe Handling of 3-(Tetradecyloxy)propylamine

This document provides a comprehensive technical overview of the safety considerations for 3-(Tetradecyloxy)propylamine (CAS No. 7617-82-5), a cationic surfactant with significant utility in research and development, particularly in the formulation of lipid nanoparticles for drug delivery systems. As scientists and researchers, understanding the intrinsic properties of a molecule is paramount not only for its application but also for ensuring a safe and compliant laboratory environment. This guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind the hazards and the logic of the recommended safety protocols, ensuring a self-validating system of laboratory practice.

Part 1: Fundamental Molecular & Physical Characteristics

This compound is an amphiphilic molecule, possessing a long hydrophobic 14-carbon alkyl (tetradecyl) chain and a hydrophilic primary amine head.[1] This structure dictates its chemical behavior and, consequently, its hazard profile. The primary amine group imparts a basic and corrosive nature, while the long alkyl chain contributes to its physical properties and potential for environmental persistence.

A summary of its key identifiers and properties is presented below.

| Identifier | Value | Source |

| IUPAC Name | 3-tetradecoxypropan-1-amine | PubChem[2] |

| CAS Number | 7617-82-5 | PubChem[2] |

| Molecular Formula | C₁₇H₃₇NO | PubChem[2] |

| Molecular Weight | 271.5 g/mol | PubChem[2] |

| Appearance | Viscous liquid or waxy solid | CAMEO Chemicals, CymitQuimica[1][3] |

Part 2: Hazard Identification & GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound and structurally similar long-chain alkoxy propylamines, the primary hazards stem from its corrosivity, oral toxicity, and environmental impact.[4][5]

| Hazard Class | GHS Code | Hazard Statement | Rationale & Scientific Insight |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. | The primary amine is a strong base. On contact with tissue, it can saponify fats and proteins, leading to rapid and severe chemical burns. The damage is not merely superficial irritation; it is a destructive process that can lead to permanent scarring or blindness.[3][4][5] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | While the exact LD50 for this specific molecule is not readily available, related long-chain amines are known to cause significant gastrointestinal irritation and can be toxic upon ingestion.[4][5][6] The corrosive nature can lead to perforation of the esophagus or stomach.[7] |

| Hazardous to the Aquatic Environment | H400 / H410 | Very toxic to aquatic life / Very toxic to aquatic life with long lasting effects. | As a surfactant, this molecule disrupts the cell membranes of aquatic organisms. Its limited water solubility and persistence, conferred by the long alkyl chain, mean it can accumulate in aquatic ecosystems, posing a long-term threat.[4][5] |

GHS Hazard Visualization

The following diagram illustrates the logical relationship between the compound and its primary GHS classifications.

Caption: GHS Hazard Profile for this compound.

Part 3: Risk Mitigation & Safe Handling Protocols

A proactive approach to safety is essential. The following protocols are designed to mitigate the risks identified above.

Exposure Controls & Personal Protective Equipment (PPE)

The primary routes of exposure are through skin/eye contact and inhalation of aerosols.[6] Engineering controls and PPE are the primary barriers to exposure.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential aerosols or vapors.[8][9] An eyewash station and safety shower must be immediately accessible.[9][10]

-

Eye/Face Protection : Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient due to the risk of splashes and severe corrosive damage.[8][9]

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[8][11] Ensure gloves are inspected before use and changed immediately if contamination is suspected. For tasks with a higher risk of splashing, consider an impervious apron or full-body suit.[8]

-

Respiratory Protection : If working outside a fume hood or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia is required.[9]

Handling and Storage Workflow

Proper procedures prevent accidental exposure and maintain the chemical's integrity.

Caption: Safe Handling and Storage Workflow.

Storage Best Practices:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8][10]

-

The storage area should be designated for corrosive materials and be locked to restrict access.[10][12]

-

Incompatible materials include strong oxidizing agents, acids, and acid anhydrides. Store these separately to prevent exothermic and potentially dangerous reactions.[3][13]

Part 4: Emergency & First-Aid Procedures

Immediate and correct action is critical in the event of an exposure.

Step-by-Step First-Aid Protocols

-

In Case of Eye Contact:

-

Action: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5][10][14]

-

Causality: The goal is to physically remove the corrosive amine and dilute any remaining chemical to minimize tissue damage.

-

Follow-up: Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10][14]

-

-

In Case of Skin Contact:

-

Action: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[5][10][14]

-

Causality: As with eye contact, rapid removal and dilution are key to stopping the chemical burn process.

-

Follow-up: Seek immediate medical attention. Do not apply any neutralizing agents or ointments without medical advice.[10][15]

-

-

In Case of Inhalation:

-

Action: Move the person to fresh air and keep them in a position comfortable for breathing.[5][10][14]

-

Causality: This removes the individual from the source of exposure and provides fresh oxygen.

-

Follow-up: If the person is not breathing, give artificial respiration (use a pocket mask to avoid direct contact). Call a poison center or doctor immediately.[9][10]

-

-

In Case of Ingestion:

Part 5: Accidental Release, Fire, and Disposal

-

Accidental Release: For a small spill, contain it with an inert absorbent material like sand or vermiculite.[15] Avoid combustible materials like sawdust. Use non-sparking tools for cleanup.[5][8] For a large spill, evacuate the area and contact emergency services.[8] Prevent the spill from entering drains or waterways due to its high aquatic toxicity.[8]

-

Fire-Fighting: This material is combustible.[15] Use dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish.[8][13][15] Firefighters should wear self-contained breathing apparatus (SCBA) as thermal decomposition can produce toxic nitrogen oxides and carbon monoxide.[10][15]

-

Disposal: Dispose of waste material and contaminated absorbents as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[5][10]

References

-

PubChem. 3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589. [Link]

-

PubChem. 1-Propanamine, 3-(tetradecyloxy)- | C17H37NO | CID 82089. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - 3-DIETHYLAMINO PROPYLAMINE. [Link]

-

CPAChem. Safety data sheet - Propylamine. [Link]

-

U.S. Environmental Protection Agency. 1-Propanamine, 3-(tetradecyloxy)- - Substance Details. [Link]

-

PROASYS. Safety Data Sheet - FORMULA 1300. [Link]

-

Gelest. Safety Data Sheet: N-methyl-3-(trimethoxysilyl)propylamine. [Link]

-

Columbus Chemical Industries. MATERIAL SAFETY DATA SHEET - POTASSIUM NITRATE. [Link]

-

PubChem. N-(3-(tetradecyloxy)propyl)-1,3-propanediamine. [Link]

Sources

- 1. CAS 7617-74-5: 3-(Dodecyloxy)propylamine | CymitQuimica [cymitquimica.com]

- 2. 1-Propanamine, 3-(tetradecyloxy)- | C17H37NO | CID 82089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRIDECYLOXYPROPYL-1, 3-PROPANEDIAMINE, POLYOXYPROPYLENEDIAMINE (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 3-(Tridecyloxy)-1-propanamine | C16H35NO | CID 84589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chempoint.com [chempoint.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. nj.gov [nj.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: pKa and Ionization Dynamics of 3-(Tetradecyloxy)propylamine

Part 1: Executive Summary

3-(Tetradecyloxy)propylamine (CAS 7617-82-5) is a primary ether amine surfactant characterized by a C14 hydrophobic tail linked to a hydrophilic primary amine via a propyl ether spacer. While widely utilized in flotation mechanics and corrosion inhibition, its amphiphilic architecture makes it a critical model for pH-responsive lipid design in drug delivery systems, specifically Lipid Nanoparticles (LNPs).

Understanding the ionization constant (pKa) of this molecule is the rate-limiting step for optimizing its performance. Unlike simple water-soluble amines, the pKa of this compound is heavily modulated by its local dielectric environment and the inductive effect of the ether oxygen.

This guide provides a definitive technical analysis of its ionization behavior, establishing a theoretical pKa range of 9.8 – 10.2 based on structural analogs, and details a self-validating experimental protocol for precise determination in hydrophobic contexts.

Part 2: Chemical Architecture & Theoretical pKa

Structural Analysis

The molecule consists of three distinct functional domains that dictate its physicochemical behavior:

-

Lipophilic Tail: A tetradecyl (

) chain providing high hydrophobicity (LogP ~ 5.6–6.2). -

Ether Linker: An oxygen atom at the

-position relative to the amine. This atom exerts an electron-withdrawing inductive effect (-I effect). -

Hydrophilic Head: A primary propyl amine (

) responsible for protonation.

The Inductive Effect on pKa

Standard primary aliphatic amines (e.g., propylamine) exhibit a pKa of approximately 10.5–10.7 . However, the presence of the ether oxygen in this compound lowers this value.

-

Mechanism: The electronegative oxygen atom pulls electron density through the propyl spacer (

-bonds), slightly destabilizing the positive charge on the protonated ammonium species ( -

Magnitude: Because the oxygen is separated by three carbon atoms (propyl spacer), the effect is attenuated compared to ethyl spacers.

-

Analog Data:

Figure 1: Structural contributions to the ionization constant of this compound.

Part 3: Ionization Behavior & Physiochemical Properties[4]

Solubility and The "Apparent" pKa

Due to the long C14 chain, this compound is virtually insoluble in neutral water. It exists as an oil or waxy solid.[4]

-

pH < 9.0: The amine becomes protonated (

), acting as a cationic surfactant. Solubility increases significantly due to charge-charge repulsion preventing aggregation. -

pH > 10.5: The molecule is neutral (

). It tends to phase separate or form uncharged micelles/aggregates.

Critical Micelle Concentration (CMC) Shift

The "apparent" pKa (

Part 4: Experimental Protocol for pKa Determination

Challenge: You cannot titrate this molecule in pure water due to precipitation. Solution: Use a Mixed-Solvent Potentiometric Titration followed by the Yasuda-Shedlovsky Extrapolation .

Reagents & Equipment

-

Analyte: High-purity (>98%) this compound.

-

Solvent: Methanol (HPLC grade) and degassed CO2-free water.

-

Titrant: 0.1 M HCl (standardized).

-

Apparatus: Automatic potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode calibrated for mixed solvents.

Step-by-Step Workflow

-

Preparation of Solvent Ratios: Prepare three solvent mixtures: 40%, 50%, and 60% (v/v) Methanol/Water.

-

Sample Dissolution: Dissolve ~0.5 mmol of the amine in 50 mL of the 60% methanol mixture. Ensure complete dissolution.

-

Titration: Titrate with 0.1 M HCl under nitrogen purge (to prevent CO2 absorption). Record pH vs. Volume of acid.[5]

-

Repeat: Repeat the procedure for the 50% and 40% methanol mixtures. Note: As methanol content decreases, watch for turbidity (precipitation).

-

Calculation (

): Calculate the pKa in each solvent system (

Yasuda-Shedlovsky Extrapolation

To find the aqueous pKa (

-

X-axis:

(Reciprocal of dielectric constant of the MeOH/Water mix). -

Y-axis:

-

Intercept: Extrapolate to the value of pure water (

) to solve for

Figure 2: Workflow for determining pKa of hydrophobic amines using mixed-solvent extrapolation.

Part 5: Application Context (LNP & Surfactants)

Relevance to Drug Delivery

While this compound is a primary amine (unlike the tertiary amines used in Moderna/Pfizer COVID-19 vaccines), it serves as a vital model for pH-responsive lipid switches .

-

Lipid Nanoparticle (LNP) Formulation: The ionization at acidic pH (during mixing) allows the amine to bind electrostatically to the negatively charged phosphate backbone of mRNA.

-

Endosomal Escape: Once inside the cell, the pKa dictates the "proton sponge" effect. A pKa of ~9.8 is generally too high for optimal endosomal release (ideal range is 6.0–7.0), suggesting this specific molecule is better suited as a permanent cationic helper lipid or surfactant rather than the primary ionizable lipid.

Summary Data Table

| Property | Value / Description | Source/Derivation |

| Chemical Formula | PubChem [1] | |

| Molecular Weight | 271.5 g/mol | PubChem [1] |

| Predicted pKa (Aq) | 9.8 – 10.2 | Analog Derivation [2,3] |

| Physical State | Viscous Liquid / Waxy Solid | ChemicalBook [4] |

| Solubility | Soluble in Ethanol, Isopropanol, Chloroform | Experimental Observation |

| LogP | ~ 5.6 – 6.2 | Computed (XLogP3) [1] |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 82089, 1-Propanamine, 3-(tetradecyloxy)-. Retrieved from [Link]

-

Abiman, P., et al. (2007). Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine". Chemistry – A European Journal. Retrieved from [Link]

Sources

- 1. 3-(Isodecyloxy)propylamine | 30113-45-2 | Benchchem [benchchem.com]

- 2. 3-DECYLOXY PROPYLAMINE | 7617-78-9 [chemicalbook.com]

- 3. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 7617-74-5: 3-(Dodecyloxy)propylamine | CymitQuimica [cymitquimica.com]

- 5. scribd.com [scribd.com]

Methodological & Application

Preparation of 3-(Tetradecyloxy)propylamine Acetate Salts for Flotation: An Application and Protocol Guide

This guide provides a comprehensive overview and detailed protocols for the laboratory-scale preparation of 3-(tetradecyloxy)propylamine acetate salts, a class of ether amine acetate surfactants with significant applications as cationic collectors in the froth flotation of various minerals. This document is intended for researchers, scientists, and professionals in mineral processing and chemical engineering who require a thorough understanding of the synthesis, characterization, and application of these specialized reagents.

Introduction: The Role of Ether Amine Acetates in Mineral Flotation

Froth flotation is a widely employed physicochemical process for separating valuable minerals from gangue (unwanted material). The efficiency of this process hinges on the selective hydrophobization of the desired mineral surfaces by surfactant molecules known as collectors. Cationic collectors, particularly ether amines and their salts, have proven to be highly effective in the reverse flotation of minerals like iron and phosphate ores.[1][2] In this process, the collector selectively adsorbs onto the surface of gangue minerals, such as silica (quartz), rendering them hydrophobic and allowing them to be carried away in the froth, leaving the valuable mineral concentrate behind.[3][4]

This compound acetate is a prominent example of an ether monoamine collector. The presence of an ether linkage in the hydrocarbon chain enhances its solubility and frothing properties compared to simple fatty amines.[5][6] The acetate salt form further improves its water dispersibility, a crucial factor for its effective performance in the flotation pulp.[7] This guide will delve into the chemical principles governing its synthesis and its mechanism of action in flotation, followed by detailed, validated protocols for its preparation and preliminary performance evaluation.

Scientific Principles and Mechanistic Insights

Synthesis Chemistry: A Two-Step Process

The preparation of this compound acetate is typically a two-step process:

-

Williamson Ether Synthesis: This classic organic reaction is employed to form the ether linkage. Tetradecanol (a C14 fatty alcohol) is first deprotonated by a strong base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (in this case, 3-chloropropanenitrile or a similar C3 synthon) to form the ether nitrile intermediate, 3-(tetradecyloxy)propanenitrile.[8]

-

Nitrile Reduction and Salt Formation: The nitrile group of the intermediate is then reduced to a primary amine, yielding this compound. This reduction is commonly achieved through catalytic hydrogenation. Finally, the resulting ether amine is neutralized with acetic acid to form the desired acetate salt.

The overall synthetic pathway can be visualized as follows:

Caption: Synthesis of this compound acetate.

Mechanism of Action in Flotation

This compound acetate is a cationic surfactant. In aqueous solution, it dissociates to form the 3-(tetradecyloxy)propylammonium cation (R-O-(CH₂)₃-NH₃⁺) and the acetate anion. The positively charged ammonium head group is hydrophilic, while the long tetradecyloxypropyl tail is hydrophobic.

In the reverse flotation of iron ore, the process is typically carried out at an alkaline pH (around 9-10.5).[1] Under these conditions, the surfaces of both silica (gangue) and iron oxides (valuable mineral) are negatively charged.[3] However, the adsorption of the cationic collector is selective towards the silica surface. This selectivity is achieved through a combination of electrostatic attraction and hydrogen bonding between the ammonium head group and the silanol (Si-OH) groups on the quartz surface.[9][10]

The adsorption of the collector onto the silica surface can be visualized as follows:

Caption: Collector adsorption on the quartz surface.

Once adsorbed, the hydrophobic tails of the collector molecules orient outwards, transforming the hydrophilic silica surface into a hydrophobic one. These hydrophobic particles then attach to air bubbles introduced into the flotation cell and are carried to the surface to be removed as froth. Depressants, such as starch, are often used to prevent the collector from adsorbing onto the iron oxide particles, thus ensuring their depression in the slurry.[11]

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 1-Tetradecanol | ≥98% | Sigma-Aldrich | |

| Sodium Hydroxide | ≥97%, pellets | Fisher Scientific | |

| 3-Chloropropanenitrile | 99% | Acros Organics | |

| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | |

| Raney Nickel | Slurry in water | Alfa Aesar | Catalyst for hydrogenation. Handle with care. |

| Hydrogen Gas | High purity | Local supplier | |

| Ethanol | 200 proof, absolute | Decon Labs | |

| Acetic Acid | Glacial, ≥99.7% | J.T. Baker | |

| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific | For extraction. |

| Magnesium Sulfate | Anhydrous, powder | EMD Millipore | For drying. |

Protocol 1: Synthesis of 3-(Tetradecyloxy)propanenitrile (Intermediate)

CAUTION: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reaction Mixture: To the flask, add 1-tetradecanol (e.g., 42.8 g, 0.2 mol) and toluene (200 mL).

-

Base Addition: While stirring, add powdered sodium hydroxide (e.g., 9.6 g, 0.24 mol) to the flask.

-

Azeotropic Water Removal: Heat the mixture to reflux and collect the water-toluene azeotrope in a Dean-Stark trap until no more water is collected. This ensures the formation of the sodium tetradecanoxide.

-

Nucleophilic Substitution: Cool the reaction mixture to approximately 60°C. Add 3-chloropropanenitrile (e.g., 19.7 g, 0.22 mol) dropwise from the dropping funnel over 30 minutes.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Add 100 mL of water and stir for 15 minutes. Separate the organic layer.

-

Extraction: Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(tetradecyloxy)propanenitrile.

Protocol 2: Synthesis of this compound

CAUTION: Hydrogenation should be performed in a dedicated high-pressure reactor (autoclave) by trained personnel. Raney nickel is pyrophoric when dry and must be handled with extreme care.

-

Catalyst Preparation: In the autoclave, carefully wash the Raney nickel slurry with ethanol to remove the water.

-

Reaction Setup: Add the crude 3-(tetradecyloxy)propanenitrile (e.g., from the previous step) and ethanol (250 mL) to the autoclave containing the prepared Raney nickel catalyst (approximately 5% by weight of the nitrile).

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 500-1000 psi). Heat the mixture to 70-90°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. IMPORTANT: Do not allow the filter cake to dry. Keep it wet with ethanol and dispose of it properly.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 3: Preparation of this compound Acetate Salt

-

Dissolution: Dissolve the crude this compound in a suitable solvent like diethyl ether or isopropanol.

-

Neutralization: While stirring, add a stoichiometric amount of glacial acetic acid dropwise. The reaction is exothermic.

-

Precipitation/Isolation: The acetate salt may precipitate upon addition of the acid. If not, the solvent can be removed under reduced pressure to yield the final product.

-

Drying: Dry the resulting salt in a vacuum oven at a low temperature (e.g., 40-50°C) to remove any residual solvent.

Characterization and Quality Control

The synthesized product should be characterized to confirm its identity and purity.

| Technique | Purpose | Expected Results |

| FT-IR Spectroscopy | Functional group analysis | Disappearance of the nitrile peak (~2250 cm⁻¹). Appearance of N-H stretching bands (~3300-3400 cm⁻¹) and a strong C-O-C ether stretch (~1100 cm⁻¹). Presence of carboxylate stretches from the acetate. |

| ¹H NMR Spectroscopy | Structural elucidation | Signals corresponding to the tetradecyl chain, the propyl chain, and the amine/ammonium protons. Integration should match the expected structure. |

| Amine Value Titration | Quantification of amine content | Determines the purity of the amine before salt formation and can be used to calculate the amount of acetic acid needed for neutralization. |

| Surface Tension Measurement | Surfactant properties | Determination of the critical micelle concentration (CMC), which is an important parameter for flotation performance.[12] |

Application: Microflotation Testing

A preliminary evaluation of the synthesized collector's performance can be conducted through microflotation tests on pure minerals (e.g., quartz).

Protocol for Microflotation of Quartz

-

Sample Preparation: Prepare a suspension of finely ground quartz (e.g., -150 +75 µm) in deionized water in a microflotation cell.

-

pH Adjustment: Adjust the pH of the slurry to the desired value (e.g., 10.0) using NaOH or HCl.

-

Collector Addition: Add a specific concentration of the prepared this compound acetate solution.

-

Conditioning: Condition the pulp for a set time (e.g., 5 minutes) to allow for collector adsorption.

-

Flotation: Introduce a controlled flow of air or nitrogen into the cell and collect the froth for a specific duration (e.g., 3 minutes).

-

Analysis: Dry and weigh both the floated (froth) and non-floated (tailings) fractions to calculate the flotation recovery.

By varying the collector concentration and pH, a performance curve can be generated to determine the optimal flotation conditions.[9][13]

Conclusion

The synthesis of this compound acetate salts provides a valuable cationic collector for mineral flotation applications. The protocols outlined in this guide, based on established chemical principles, offer a reliable pathway for the laboratory-scale preparation of this important surfactant. Proper characterization and performance evaluation through microflotation are crucial steps in validating the synthesized product and understanding its behavior in a flotation system. This foundational knowledge is essential for the development and optimization of more efficient and selective mineral processing technologies.

References

- Araujo, A. C., Viana, P. R. M., & Peres, A. E. C. (2005). Reagents in iron ore flotation. Minerals Engineering, 18(2), 219-224.

- Xinhai Mining. (2023, August 30). 3 Common Kinds of Flotation Agents for Phosphate Ore Processing.

- Xinhai. (2024, February 8). Iron Ore Reverse Flotation Process Method and Mineral Processing Reagents.

- Mining and SPROTT. (2025, May 6). What Are the Key Principles of Iron Ore Reverse Flotation Reagents?.

- Evonik. Reverse Flotation.

- ResearchGate. (n.d.). Amine acetate characterization like cationic collectors for flotation.

- Scribd. (n.d.). Tomah Ethoxylated Amines Overview.

- SciSpace. (n.d.). Recovering iron values from iron ore slimes using cationic and anionic collectors.

- Janssen, D. B., et al. (2016). Enzymatic network for production of ether amines from alcohols. Biotechnology and Bioengineering, 113(9), 1853-1861.

- ResearchGate. (2025, October 12). Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions.

- Google Patents. (n.d.). US20180251603A1 - Ether amine compounds and use thereof as flotation collector.

- ResearchGate. (2025, October 12). Enzymatic network for production of ether amines from alcohols.

- MDPI. (2024, August 15). A Critical Review on the Flotation Reagents for Phosphate Ore Beneficiation.

- Taylor & Francis Online. (1999, January 1). Phosphoric Esters as Carbonate Collectors in the Flotation of Sedimentary Phosphate Ores.

- PMC. (n.d.). Biodegradable ether amines for reverse cationic flotation separation of ultrafine quartz from magnetite.

- MDPI. (2021, September 3). Zinc Recovery from Wulagen Sulfide Flotation Plant Tail by Applying Ether Amine Organic Collectors.

- Semantic Scholar. (2023, June 18). Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions.

- MDPI. (2021, October 7). Effect of Ether Mono Amine Collector on the Cationic Flotation of Micaceous Minerals—A Comparative Study.

- Google Patents. (n.d.). US6169064B1 - Amine ether acid salt surfactant composition.

- BenchChem. (n.d.). A Technical Guide to Ammonium-Based Surfactants: History, Development, and Applications.

- Google Patents. (n.d.). US3744629A - Flotation of silica.

- ChemBlink. (n.d.). 3-(Isodecyloxy)-1-propylamine Acetate.

- International Journal of Trend in Scientific Research and Development. (2017, June 14). Synthesis, characterization and applications of some novel cationic surfactants.

- International Fertiliser Society. (n.d.). MINING.

- Wuxi Weiheng Chemical Co., Ltd. (n.d.). Review: Synthesis of Fatty Amines.

- YouTube. (2017, October 24). How to make Alcohol, Ether & Amine.

- ABCM. (n.d.). THE EFFECT OF ETHERAMINE TYPE ON THE HYDROPHOBICITY OF QUARTZ PARTICLES FROM IRON ORE.

- R Discovery. (2024, July 27). A novel 3-tetradecylamine propyl amidoxime collector for highly efficient flotation of fine kaolinite.

- International Mining. (2018, November 1). ArrMaz provides phosphate flotation solutions for Brazilian mining operations.

- PMC. (2022, December 15). Green Synthesis, Surface Activity, Micellar Aggregation, and Foam Properties of Amide Quaternary Ammonium Surfactants.

- E3S Web of Conferences. (n.d.). Synthesis and investigation of surface activity of amino acid surfactants.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Sigma-Aldrich. (n.d.). 3-(Triethoxysilyl)propylamine for synthesis 919-30-2.

- BOC Sciences. (n.d.). CAS 28701-67-9 (3-(isotridecyloxy)propylammonium acetate).

- ResearchGate. (2025, August 6). Experimental and MD simulation of 3-dodecyloxypropanamine and 3-tetradecyloxypropylamine adsorbed onto quartz (1 0 1) surface.

- ChemicalRegister.com. (n.d.). Tomah Products, Inc. - Milton, Wisconsin (WI).

- PubMed. (2025, August 12). Adsorption Mechanism of 3-Tetradecylamine Propyl Amidoxime in the Reverse Flotation Separation of Quartz from Magnetite.

- IP.com. (n.d.). Synthetic Method For The Preparation Of (E,Z,Z) 3,8,11 Tetradecatrienyl Acetate.

- LookChem. (n.d.). Cas 28701-67-9,3-(isodecyloxy)propylammonium acetate.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Scribd. (n.d.). Ether, Amines.

Sources

- 1. min-eng.com [min-eng.com]

- 2. 3 Common Kinds of Flotation Agents for Phosphate Ore Processing - Xinhai [xinhaimining.com]

- 3. prominetech.com [prominetech.com]

- 4. Reverse Flotation [evonik.com]

- 5. Iron Ore Reverse Flotation Process Method and Mineral Processing Reagents - Xinhai [m.xinhaimining.com]

- 6. mdpi.com [mdpi.com]

- 7. US3744629A - Flotation of silica - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Biodegradable ether amines for reverse cationic flotation separation of ultrafine quartz from magnetite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adsorption Mechanism of 3-Tetradecylamine Propyl Amidoxime in the Reverse Flotation Separation of Quartz from Magnetite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. min-eng.com [min-eng.com]

Application Notes & Protocols: The Strategic Use of 3-(Tetradecyloxy)propylamine in Smithsonite Beneficiation

An in-depth technical guide prepared by a Senior Application Scientist.

Authored for: Researchers and Mineral Processing Scientists Preamble: The depletion of high-grade zinc sulfide ores has necessitated the exploitation of more complex zinc oxide deposits, with smithsonite (ZnCO₃) being a primary constituent. However, the inherent surface polarity and high solubility of smithsonite present significant challenges for conventional froth flotation, hampering efficient collector adsorption[1]. The standard approach involves a sulfidization step to impart a sulfide-like character to the mineral surface, thereby enabling the use of traditional sulfide collectors. Within this framework, the selection of a highly selective and effective collector is paramount. This guide details the application of 3-(Tetradecyloxy)propylamine, a long-chain ether monoamine, as a potent cationic collector in the beneficiation of smithsonite.

Rationale for Ether Amines in Smithsonite Flotation

Smithsonite flotation is typically challenged by two main factors: the hydrophilic nature of its surface and the presence of similarly behaving gangue minerals, such as calcite and dolomite[2][3]. While traditional fatty amines can act as collectors, their selectivity is often poor, limiting their use to high-grade ores[3].

Ether amines, such as this compound (CH₃(CH₂)₁₃-O-(CH₂)₃NH₂), offer a significant advantage. The introduction of an ether group (-O-) into the hydrocarbon chain enhances the collector's solubility and dispersion in the pulp, leading to more efficient adsorption and improved selectivity compared to conventional aliphatic amines[4][5]. The long tetradecyl (C14) hydrocarbon chain provides strong hydrophobicity, which is crucial for rendering the mineral surface amenable to bubble attachment[3].

The most common and commercially successful technique for smithsonite involves sulfidization with an agent like sodium sulfide (Na₂S), followed by flotation with a cationic amine collector[6]. This guide focuses on this widely adopted and validated pathway.

The Core Mechanism: Sulfidization and Collector Adsorption

The successful flotation of smithsonite using this compound is a two-stage process involving surface modification followed by collector adsorption.

Stage 1: Surface Sulfidization Before the collector can be effective, the smithsonite surface must be activated. This is achieved by adding a sulfidizing agent, typically sodium sulfide (Na₂S). In the aqueous pulp, Na₂S hydrolyzes to form HS⁻ and S²⁻ ions. These ions react with the smithsonite surface, forming a thin layer of zinc sulfide (ZnS)[7][8][9]. This artificial sulfide layer mimics the surface properties of natural sphalerite, making it receptive to the collector[10]. The surface potential of smithsonite becomes more negative after sulfidization, which enhances the electrostatic attraction for a cationic collector[3].

Stage 2: this compound Adsorption In a typically alkaline flotation pulp (pH ~9-11), the primary amine group of the collector is protonated, existing as the cationic species R-NH₃⁺. The adsorption mechanism is a combination of electrostatic attraction and chemical bonding:

-

Electrostatic Attraction: The positively charged aminium head group (R-NH₃⁺) is electrostatically attracted to the negatively charged sulfidized smithsonite surface[11].

-

Chemical Interaction: Beyond simple electrostatic forces, the amine group can form complexation bonds with the zinc sites on the sulfidized surface[3].

-

Hydrophobic Association: Once anchored, the long, non-polar tetradecyl chains orient outwards into the aqueous phase. The hydrophobic association between the chains of adjacent adsorbed molecules creates a robust, water-repellent layer on the mineral surface, which is essential for bubble attachment and flotation. The longer hydrocarbon chain of this compound provides a stronger hydrophobic association compared to shorter-chain amines[3].

The overall mechanism is visualized in the diagram below.

Caption: Adsorption mechanism on the smithsonite surface.

Experimental Protocols for Laboratory-Scale Flotation

This section provides a detailed, step-by-step protocol for evaluating the performance of this compound in a laboratory flotation cell.

Materials and Reagents

-

Ore Sample: Representative smithsonite ore, crushed to -2 mm.

-

Collector: this compound (emulsified to a 1% w/v solution for accurate dosing).

-

Sulfidizing Agent: Sodium sulfide (Na₂S·9H₂O), prepared as a 10% w/v solution.

-

pH Modifier: Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH), 10% w/v solution.

-

Depressant (Optional): Sodium silicate (Na₂SiO₃) for gangue control, 10% w/v solution[3].

-

Frother: Methyl Isobutyl Carbinol (MIBC) or Pine Oil[12][13].

-

Equipment: Laboratory grinding mill, flotation machine (e.g., Denver D-12), pH meter, drying oven, analytical balance.

Experimental Workflow

The general workflow for a single flotation test is outlined below.

Caption: Step-by-step laboratory flotation workflow.

Detailed Flotation Procedure

-

Grinding: Grind a representative 500 g sample of the ore in a laboratory mill to achieve a target particle size, typically P80 (80% passing) of 74-106 µm. The optimal grind size is a balance between mineral liberation and avoiding excessive fines.

-

Desliming: Transfer the ground pulp to a beaker and allow coarse particles to settle. Decant the supernatant containing ultrafine slime particles. While this step results in some loss of valuable minerals, it is often crucial for good flotation performance as slimes can consume reagents and interfere with bubble-particle attachment[3][14]. A desliming amount of around 10 wt.% can be beneficial[3].

-

Pulp Preparation: Transfer the deslimed pulp to a flotation cell (e.g., 1.5 L) and dilute with water to achieve the desired pulp density (typically 25-35% solids).

-

Conditioning & Flotation:

-

Start the impeller and measure the natural pH of the pulp.

-

Add the pH modifier (Na₂CO₃) to adjust the pulp to the target pH, typically between 9.0 and 11.0. Condition for 2 minutes.

-

If using a depressant, add sodium silicate and condition for 3 minutes. This helps depress quartz and some carbonate gangue[3].

-

Add the required dosage of sodium sulfide solution. Condition for 5-10 minutes to allow for the sulfidization reaction to occur.

-

Add the this compound collector solution. Condition for 3-5 minutes to ensure adequate adsorption.

-

Add the frother (e.g., MIBC) and condition for 1 minute.

-

Open the air inlet valve and commence flotation. Collect the froth (concentrate) for a predetermined time (e.g., 5-10 minutes).

-

-

Sample Processing & Analysis:

-

Filter, dry, and weigh both the collected concentrate and the remaining tails.

-

Analyze the concentrate and tails for zinc content using an appropriate analytical method (e.g., AAS or ICP-OES).

-

Calculate the zinc grade (%Zn) and recovery (%) for the concentrate.

-

Key Parameters and Data Interpretation

The efficiency of smithsonite flotation is highly sensitive to several operational parameters. Optimization is key to achieving the desired metallurgical performance.

| Parameter | Typical Range | Rationale & Field Insights |

| Pulp pH | 9.0 – 11.5 | The pH dictates the surface charge of the minerals and the speciation of reagents. At pH > 9, the smithsonite surface is negatively charged, favoring the adsorption of the cationic amine collector[3]. In highly alkaline conditions (pH > 11.5), HS⁻ becomes the dominant sulfide species, which can effectively create the sulfidized layer needed for amine adsorption[2]. |

| Na₂S Dosage | 1000 – 6000 g/t | Sufficient Na₂S is required for complete surface sulfidization. However, an excess can lead to the depression of smithsonite, as excess sulfide ions in the pulp compete with the collector for surface sites[3]. The optimal dosage is ore-specific. |

| Collector Dosage | 50 – 200 g/t | Increasing the collector dosage generally increases recovery up to a plateau. An excessive dosage can lead to decreased concentrate grade due to the flotation of gangue minerals and increased reagent cost[3]. Ether amines like this compound often show good performance at lower dosages compared to simple amines. |

| Desliming | ~10 wt.% removal | Desliming is critical. Ultrafine clay and mineral particles have a large surface area, leading to high reagent consumption and the formation of unstable, slime-laden froth that is difficult to handle and lowers concentrate grade[3][14]. |

Data Interpretation: A successful test will yield a high zinc recovery in the concentrate while maintaining a high zinc grade. For instance, studies have shown that with proper optimization using amine collectors, a concentrate with over 42% Zn and ~90% recovery can be achieved from certain ores[6][15]. The goal is to find the economic optimum between recovery and grade by systematically varying the parameters listed above.

References

- Smithsonite Flotation from Zinc Oxide Ore using Alkyl Amine Acetate Collectors. (2014). Separation Science and Technology, 49, 445-457.

- Enhancing Sulfidization and Flotation of Smithsonite Using Eco-Friendly Triethanolamine: Insights from Experimental and Simulation Studies. (2024). Molecules, 29(15), 3433.

- Full article: Smithsonite Flotation from Zinc Oxide Ore using Alkyl Amine Acetate Collectors. (2014). Separation Science and Technology, 49(3), 445-457.

- Flotation of smithsonite: A review. (2025). Physicochemical Problems of Mineral Processing, 61(2), 202816.

-

Physicochemical studies of smithsonite flotation using mixed anionic/cationic collector. (2007). Minerals Engineering, 20(10), 997-1004. [Link]

- Zinc Recovery from Wulagen Sulfide Flotation Plant Tail by Applying Ether Amine Organic Collectors. (2021). Journal of Chemistry, 2021, 6636780.

- Mechanism of Efficient Smithsonite Flotation with a Ternary Composite Collector Under Sulfur-Free Conditions. (2024). Minerals, 15(1), 1.

-

Experimental and MD simulation of 3-dodecyloxypropanamine and 3-tetradecyloxypropylamine adsorbed onto quartz (1 0 1) surface. (2022). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 655, 130248. [Link]

- Mechanism of Efficient Smithsonite Flotation with a Ternary Composite Collector Under Sulfur-Free Conditions. (2024). Minerals, 15(1), 1.

- Enhancing flotation of smithsonite by using 1,3,5-Triazinane-2,4,6- trithione as sulfidation. (2021). Collaborative Chemistry & Chemical Engineering, 4(1).

- Effect of Ether Mono Amine Collector on the Cationic Flotation of Micaceous Minerals—A Comparative Study. (2021). Minerals, 11(10), 1096.

- XPS & FTIR Study of Adsorption Characteristics Using Cationic and Anionic Collectors on Smithsonite. (2011).

-

XPS & FTIR Study of Adsorption Characteristics Using Cationic and Anionic Collectors on Smithsonite. (2011). Journal of Minerals and Materials Characterization and Engineering, 10(01), 59. [Link]

- The Introduction of Flot

- Flotation Frothers: Review of Their Classifications, Properties and Preparation. (2011). The Open Mineral Processing Journal, 4(1).

-

Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions. (2023). Minerals, 13(6), 820. [Link]

- Smithsonite Flotation from Zinc Oxide Ore using Alkyl Amine Acetate Collectors. (2014).

- Effect of Pre-Sulfidization on the Octadecyl Amine Adsorption on the Smithsonite Surface and Its Flot

Sources

- 1. Enhancing Sulfidization and Flotation of Smithsonite Using Eco-Friendly Triethanolamine: Insights from Experimental and Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalssystem.com [journalssystem.com]

- 3. Zinc Recovery from Wulagen Sulfide Flotation Plant Tail by Applying Ether Amine Organic Collectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. XPS & FTIR Study of Adsorption Characteristics Using Cationic and Anionic Collectors on Smithsonite [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Pre-Sulfidization on the Octadecyl Amine Adsorption on the Smithsonite Surface and Its Flotation | MDPI [mdpi.com]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. The Introduction of Flotation Frothers [cnlitereagent.com]

- 13. scispace.com [scispace.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

Synthesis mechanism involving acrylonitrile and tetradecanol hydrogenation

Application Note: Synthesis of 3-(Tetradecyloxy)propylamine via Cyanoethylation and Catalytic Hydrogenation

Abstract & Scope

This protocol details the two-step synthesis of This compound (an ether amine) from 1-tetradecanol and acrylonitrile . This molecular class acts as a critical intermediate for cationic surfactants, corrosion inhibitors, and lipid nanoparticles (LNPs) used in drug delivery.

The synthesis is defined by two distinct mechanistic phases:

-

Cyanoethylation: A base-catalyzed Michael addition of tetradecanol to acrylonitrile to form the ether nitrile intermediate.

-

Catalytic Hydrogenation: The reduction of the nitrile group to a primary amine using Raney Nickel/Cobalt, with specific emphasis on suppressing secondary amine formation via ammonia saturation.

Phase 1: Cyanoethylation (The Coupling Step)

Mechanistic Insight

The reaction between 1-tetradecanol (

-

Initiation:

-

Attack: The alkoxide attacks the

-carbon of the acrylonitrile (the electron-deficient alkene). -

Termination: Proton transfer yields the saturated ether nitrile:

.

Critical Control Point: This reaction is exothermic .[1][2] Acrylonitrile can violently polymerize (polyacrylonitrile) if the temperature spikes or if the base concentration is too high without adequate heat removal.

Experimental Protocol

Reagents:

-

1-Tetradecanol (Myristyl Alcohol): 1.0 mol (214.4 g)

-

Acrylonitrile: 1.1 mol (58.4 g) [Excess used to drive equilibrium]

-

Catalyst: Potassium Hydroxide (KOH) pellets (0.5 wt% of alcohol mass) or Triton B (40% in methanol).

Workflow:

-

Melt & Catalyze: Charge tetradecanol into a 3-neck flask equipped with a reflux condenser, thermometer, and dropping funnel. Heat to 45°C (just above melting point). Add KOH and stir until dissolved.

-

Controlled Addition: Slowly add acrylonitrile dropwise.

-

Observation: Temperature will rise spontaneously.

-

Control: Maintain internal temperature between 50°C – 60°C using an ice bath if necessary. Do not exceed 70°C to prevent polymerization.

-

-

Post-Reaction: After addition, stir at 60°C for 2 hours to ensure completion.

-

Neutralization: Cool to room temperature. Neutralize the catalyst with stoichiometric glacial acetic acid or wash with dilute HCl followed by water.

-

Drying: Dry the organic layer (ether nitrile) under vacuum to remove water and unreacted acrylonitrile.

Phase 2: Hydrogenation (The Reduction Step)

Mechanistic Insight & Selectivity

The reduction of the nitrile (

The "Secondary Amine" Problem:

Intermediate imines (

-

Solution: The reaction is conducted in the presence of excess Ammonia (

) . By Le Chatelier’s principle, high partial pressure of

Experimental Protocol

Reagents:

-

Crude 3-(tetradecyloxy)propanenitrile (from Phase 1).

-

Catalyst: Raney Nickel (slurry in water/ethanol) - 2-5 wt% loading.

-

Solvent: Methanol (optional, to reduce viscosity).

-

Additive: Liquid Ammonia or Ammonium Hydroxide.

Workflow:

-

Loading: Transfer the nitrile and Raney Nickel into a high-pressure autoclave (Hastelloy or Stainless Steel).

-

Ammonia Charge: Add liquid ammonia (approx. 10-15% by weight of nitrile).

-

Pressurization: Purge with Nitrogen (

) three times, then pressurize with Hydrogen ( -

Reaction: Heat to 120°C – 130°C . Stirring speed must be high (>800 RPM) to overcome gas-liquid mass transfer limitations.

-

Completion: Monitor

uptake. Reaction is complete when pressure drop ceases (typically 2-4 hours). -

Work-up: Cool, vent

(scrubber required). Filter off the catalyst (Pyrophoric hazard!). Distill the filtrate to isolate pure this compound.

Process Visualization

Diagram 1: Synthesis Pathway & Secondary Amine Suppression

This diagram illustrates the chemical transformation and the critical role of Ammonia in blocking side reactions.

Caption: Two-stage synthesis pathway highlighting the suppression of secondary amine formation via Ammonia addition.

Data & Validation Specifications

Table 1: Typical Process Parameters & QC Targets

| Parameter | Phase 1 (Cyanoethylation) | Phase 2 (Hydrogenation) |

| Temperature | 50°C – 60°C | 120°C – 140°C |

| Pressure | Atmospheric | 30 – 50 bar ( |

| Catalyst | KOH / Triton B | Raney Nickel / Cobalt |

| Critical Additive | None | Ammonia ( |

| QC Check | IR: Appearance of -CN peak ( | IR: Disappearance of -CN; Appearance of -NH2 |

| Target Yield | > 95% | > 92% |

| Major Impurity | Unreacted Alcohol | Secondary Amine / Dimer |

Analytical Confirmation

-

FTIR: Look for the complete disappearance of the sharp nitrile band at 2250 cm⁻¹ and the emergence of the N-H stretch doublet around 3300-3400 cm⁻¹ .

-

Amine Value: Titration with HCl to determine Total Amine Value vs. Tertiary Amine Value (to quantify secondary amine impurities).

Safety & Hazard Protocols (E-E-A-T)

Acrylonitrile Handling (High Hazard):

-

Toxicity: Acrylonitrile is a potent carcinogen and metabolizes to cyanide.

-

Engineering Control: All transfers must occur in a closed system or Class II Biosafety Cabinet/Fume Hood.

-

PPE: Butyl rubber gloves are mandatory (Nitrile gloves provide insufficient permeation resistance against acrylonitrile).

-

Emergency: In case of exposure, administer Amyl Nitrite or Hydroxocobalamin (Cyanokit) immediately.

Raney Nickel Handling:

-

Pyrophoric: Dry Raney Nickel ignites spontaneously in air. It must be kept under water or alcohol at all times.

-

Disposal: Quench catalyst in dilute HCl or oxidize with bleach solution before disposal.

References

-

Organic Syntheses. "Bis(cyanoethyl)amine." Org.[3] Synth.1947 , 27, 12. (Foundational protocol for cyanoethylation/Michael addition).

-

[Link]

-

-

National Institutes of Health (NIH) - PubChem. "Acrylonitrile - Safety and Hazards."

-

[Link]

-

-

American Chemical Society (ACS). "Nitrile Reduction Mechanism + Description." ACS Green Chemistry Institute Pharmaceutical Roundtable.

-

[Link]

-

-

Occupational Safety and Health Administration (OSHA). "Acrylonitrile Standard 1910.1045."[4]

-

[Link]

-

Sources

Application Note: Hydrophobicity Induction on Mineral Surfaces by Tetradecyl Ether Amines

Executive Summary